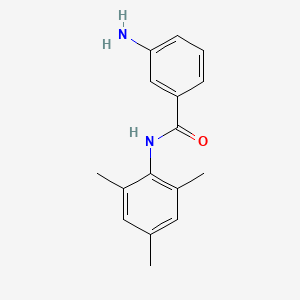

3-Amino-N-mesitylbenzamide

Description

3-Amino-N-mesitylbenzamide (systematic name: 3-amino-N-(2,4,6-trimethylphenyl)benzamide) is a benzamide derivative characterized by an amino group at the meta position of the benzoyl ring and a mesityl (2,4,6-trimethylphenyl) substituent on the amide nitrogen. Benzamides are widely studied for their roles in medicinal chemistry and catalysis due to their ability to act as directing groups in metal-catalyzed C–H functionalization reactions .

Properties

IUPAC Name |

3-amino-N-(2,4,6-trimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-10-7-11(2)15(12(3)8-10)18-16(19)13-5-4-6-14(17)9-13/h4-9H,17H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRQRLMTYMPXMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-mesitylbenzamide typically involves the following steps:

Starting Material: The process begins with the preparation of the mesityl group and benzamide ring.

Coupling Reaction: The mesityl group is bonded to the benzamide ring through an amino group using appropriate coupling reagents and catalysts.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-mesitylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring .

Scientific Research Applications

Organic Synthesis

Amide Formation

3-Amino-N-mesitylbenzamide serves as a versatile intermediate in the synthesis of amides. Recent methodologies have demonstrated the efficient amidation of carboxylic acids using phosphonium salts generated in situ from N-chlorophthalimide and triphenylphosphine. This approach allows for the coupling of diverse amines, including 3-amino derivatives, to yield various amide products with high efficiency .

Mechanochemical Methods

Research has highlighted the use of mechanochemical conditions for organic synthesis, where this compound can be utilized as a substrate under ball milling conditions. These methods enhance reaction rates and yields, proving particularly effective for the synthesis of biologically active compounds . The mechanochemical approach has shown promise in scaling up reactions while minimizing solvent use, making it an environmentally friendly alternative.

Medicinal Chemistry

Biological Activity

this compound has been investigated for its biological properties. Compounds containing the mesitylbenzamide moiety have exhibited various pharmacological activities, including antibacterial and antifungal effects. For instance, derivatives of this compound have been synthesized and tested for their efficacy against specific microbial strains, showing promising results that warrant further investigation .

Drug Development

The structural features of this compound make it a candidate for drug development. Its ability to form stable amide bonds allows for the modification of existing drugs or the creation of new therapeutic agents. Research indicates that compounds derived from this structure may possess enhanced bioavailability and reduced toxicity profiles compared to their predecessors .

Case Studies

Mechanism of Action

The mechanism of action of 3-Amino-N-mesitylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table summarizes key structural and functional differences between 3-Amino-N-mesitylbenzamide and analogous compounds, based on the provided evidence:

Key Comparative Insights :

Synthetic Routes: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized via acid chloride or ester amidation. The ester route (methyl 3-methylbenzoate + 2-amino-2-methyl-1-propanol) yielded <5% product, highlighting the superiority of acid chloride activation for amide formation . this compound likely requires similar strategies, with the mesityl group imposing steric challenges during synthesis.

Functional Group Effects :

- Electron-Withdrawing Groups (e.g., -CF₃ in ): Increase electrophilicity, enhancing reactivity in cross-coupling reactions.

- Electron-Donating Groups (e.g., -OCH₃ in ): Improve solubility and modulate electronic properties for catalytic applications.

- Steric Effects : The mesityl group (2,4,6-trimethylphenyl) may hinder reaction kinetics but stabilize intermediates via steric protection.

Safety and Handling: 3-Amino-N-(2,3-dimethylphenyl)benzamide requires PPE (gloves, eye protection) due to skin/eye irritation risks . Trifluoromethyl derivatives (e.g., ) may pose additional environmental concerns due to fluorine persistence.

Biological Activity

3-Amino-N-mesitylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 241.33 g/mol

- CAS Number : 221875-98-5

This compound exhibits biological activity primarily through its interaction with various molecular targets. The amide functional group is known to facilitate binding with proteins and enzymes, influencing biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic processes.

- Receptor Modulation : It can modulate receptor activities, potentially affecting signal transduction pathways.

Anticancer Properties

Research indicates that derivatives of benzamide compounds, including this compound, show promise in cancer treatment. They may inhibit tumor growth by interfering with cell cycle progression and promoting apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, potentially making it a candidate for developing new antibiotics.

| Pathogen | Activity |

|---|---|

| E. coli | Moderate inhibition observed in vitro |

| S. aureus | Significant activity noted in preliminary assays |

Case Studies

- Cancer Cell Lines :

- Antimicrobial Testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.